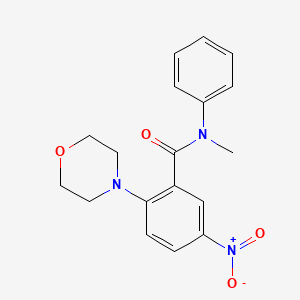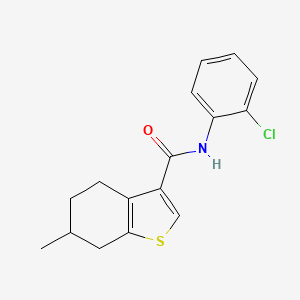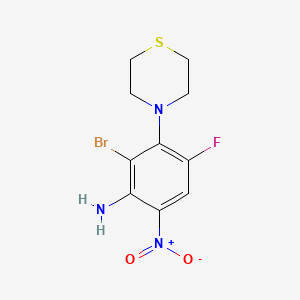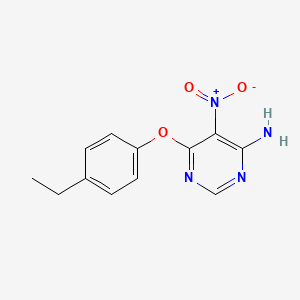![molecular formula C16H26ClNO3 B4141364 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4141364.png)
2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride
説明
2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride, also known as AEBP, is a chemical compound that has been extensively researched for its potential in various scientific fields. This compound has shown promising results in the treatment of certain diseases and has been used in several laboratory experiments.
作用機序
The mechanism of action of 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride is not fully understood, but it is believed to act through various pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. This compound also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism. Additionally, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, this compound has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, this compound has been shown to reduce myocardial infarction size and protect against ischemia-reperfusion injury.
実験室実験の利点と制限
One advantage of using 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has shown low toxicity and good bioavailability. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride research. One direction is to further investigate its potential in treating cancer, diabetes, and cardiovascular diseases. Another direction is to explore its potential in treating other diseases, such as neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific fields. Its potential in treating cancer, diabetes, and cardiovascular diseases has been extensively researched. This compound has been found to act through various pathways and has shown low toxicity and good bioavailability. While there are some limitations to using this compound in lab experiments, its potential for future research is vast.
科学的研究の応用
2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been studied for its potential in treating various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to regulate glucose metabolism and insulin sensitivity. In cardiovascular research, this compound has been shown to protect against ischemia-reperfusion injury and reduce myocardial infarction size.
特性
IUPAC Name |
2-[(3-ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-5-10-20-15-13(11-17-16(3,4)12-18)8-7-9-14(15)19-6-2;/h5,7-9,17-18H,1,6,10-12H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYIWYWPXMRQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)

![N-cyclohexyl-2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4141293.png)
![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)



![N-[3-({[(1-adamantylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4141337.png)
![12-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4141352.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4141357.png)
![2-{[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4141371.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine](/img/structure/B4141393.png)